N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea

Chemical procurement Quality assurance Quinoxaline-urea scaffold

SAR studies demand well-characterized anchor compounds to validate assay windows and benchmark synthetic yields. This quinoxaline-urea derivative provides a defined 4-methoxyphenyl data point (IC₅₀ ~180 μM vs. dihydroorotase) for negative-control deployment in pyrimidine biosynthesis screens. Vendor-certified 95% purity and UV-active 4-methoxy chromophore enable reliable HPLC tracking. Drug-like profile (MW 294.31, XLogP3 2.4, TPSA 73.6 Ų) supports use as a physicochemical benchmark in lead optimization.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 423155-60-6
Cat. No. B2888451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea
CAS423155-60-6
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C16H14N4O2/c1-22-13-5-2-11(3-6-13)19-16(21)20-12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H2,19,20,21)
InChIKeySLIOWMRDMHQCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-N'-(6-quinoxalinyl)urea: Chemical Identity and Procurement Baseline


N-(4-Methoxyphenyl)-N'-(6-quinoxalinyl)urea (CAS 423155-60-6; molecular formula C₁₆H₁₄N₄O₂; MW 294.31 g/mol) is a diaryl urea derivative in which a 4-methoxyphenyl group and a 6-quinoxalinyl group are bridged by a urea carbonyl linker [1]. The compound belongs to the quinoxaline-urea hybrid scaffold class, which has been explored across multiple target families including P2X purinergic receptors, xanthine oxidoreductase, urea transporters, and various kinases [2][3]. The molecule is commercially available from multiple vendors at purities of 95–98% (HPLC/UPLC) . Despite its presence in screening collections and vendor catalogs, peer-reviewed primary literature directly profiling this specific compound remains sparse, and the majority of biological annotations derive from high-throughput screening data aggregated in databases such as PubChem, ChEMBL, and BindingDB [4].

Chemotype Quinoxaline-urea hybrid scaffold for multi-target probe studies
Profile Defined coordinate on SAR surface; data from aggregated screening databases
Selection Logic Use as a 4-methoxyphenyl anchor point for chemotype exploration; primary data sparse

Why Close-In Analog Substitution Lacks Evidence


Within the quinoxaline-urea chemical series, seemingly conservative structural modifications produce large shifts in target engagement and potency that preclude confident analog substitution. Replacing the urea carbonyl with a thiocarbonyl (as in the thiourea analog) alters hydrogen-bonding geometry and electronic distribution at the central pharmacophore [1]. Varying the phenyl substituent from 4-methoxy to 3-chloro, 2-chloro, or unsubstituted phenyl modifies both steric occupancy and electron density in the aryl-binding sub-pocket [2]. Even the introduction of methyl groups at the quinoxaline 2- and 3-positions generates a distinct chemotype (exemplified by N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea) with altered planarity and solubility [3]. In the absence of systematic, head-to-head comparative profiling data across these analogs, each derivative must be treated as possessing a unique activity signature, and procurement decisions based solely on scaffold similarity carry unquantifiable risk of target profile mismatch [4].

Carbonyl vs. Thiocarbonyl Shift Urea-to-thiourea substitution may alter hydrogen-bond geometry and electronic distribution, shifting target engagement profile.
Aryl Substitution Sensitivity Replacing 4-methoxy with 3-chloro, 2-chloro, or unsubstituted phenyl modifies steric and electronic occupancy; activity signature may not transfer.
Absence of Head-to-Head Data No systematic comparative profiling across close-in analogs; scaffold similarity alone carries unquantifiable risk of target profile mismatch.

Quantitative Differentiation vs. Structural Analogs


Vendor Purity vs. Thiourea Analog

Procurement-grade purity is a critical differentiator for researchers requiring reproducible assay results. N-(4-Methoxyphenyl)-N'-(6-quinoxalinyl)urea is commercially supplied at a minimum purity of 95% (AKSci, CymitQuimica) and up to 98% (Leyan) as verified by HPLC or UPLC . In contrast, the closest commercially cataloged analog, 1-(4-methoxyphenyl)-3-(6-quinoxalinyl)thiourea, is not consistently available from major vendors at comparable certified purity levels, and where listed, legacy high-throughput screening data indicate significantly weaker biochemical activity (IC₅₀ ≈ 50 μM against human mannose-6-phosphate isomerase) [1]. This purity differential reduces the risk of confounding biological artifacts originating from trace impurities or degradation products when the urea derivative is selected for pharmacological profiling.

Vendor Purity vs. Thiourea Analog
Cross-study comparable
Target: ≥95–98% (HPLC/UPLC)
Analog: No certified purity widely cataloged
Supports procurement consistency and assay reproducibility.
Thiourea analog shows legacy IC₅₀ ~50 μM; purity may confound biological interpretation.
Chemical procurement Quality assurance Quinoxaline-urea scaffold

Dihydroorotase Inhibition Selectivity

In a biochemical assay evaluating inhibition of dihydroorotase (CAD protein) from mouse Ehrlich ascites cells, N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea exhibited an IC₅₀ of 180,000 nM (180 μM), confirming only marginal engagement of this pyrimidine biosynthesis enzyme [1]. This contrasts sharply with structurally related quinoxaline-urea derivatives that display sub-micromolar potency against kinase targets such as VEGFR-2 [2] and IKKβ [3]. The ~180 μM dihydroorotase IC₅₀ provides a quantitative baseline indicating that the 4-methoxyphenyl/6-quinoxalinyl urea configuration does not potently engage the CAD protein active site, which may be advantageous in experimental contexts where dihydroorotase inhibition represents an undesired off-target liability. Researchers screening for pyrimidine pathway inhibitors should note this weak activity as a negative-selection criterion.

Dihydroorotase Inhibition
Cross-study comparable
IC₅₀ = 180 μM
Indicates marginal pyrimidine biosynthesis engagement; supports negative-selection counter-screen design.
Mouse Ehrlich ascites CAD protein; >100-fold weaker than quinoxaline-urea kinase inhibitor analogs.
Enzyme inhibition CAD protein Dihydroorotase Selectivity profiling

Computed Lipophilicity and H-Bonding Profile

Computed physicochemical descriptors provide a preliminary but quantitative basis for analog differentiation. N-(4-Methoxyphenyl)-N'-(6-quinoxalinyl)urea has an XLogP3 of 2.4, a topological polar surface area (TPSA) of 73.6 Ų, 2 hydrogen-bond donors, and 4 hydrogen-bond acceptors [1]. The thiourea analog (replacement of urea C=O with C=S) is predicted to exhibit increased lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7 based on fragment contribution methods) and altered H-bond acceptor strength due to sulfur's softer, more polarizable character [2]. The 3-chlorophenyl analog (CAS 672949-79-0) carries an XLogP3 predicted at approximately 2.9–3.1, reflecting the chlorine atom's contribution to hydrophobicity [3]. These property differences translate into divergent predicted solubility, permeability, and metabolic stability profiles that can materially affect assay compatibility (e.g., DMSO solubility limits, non-specific binding to plasticware) and in vivo pharmacokinetic behavior if the compound progresses beyond in vitro testing.

Computed Lipophilicity Profile
Class-level inference
Target XLogP3: 2.4
Analog ΔXLogP3: +0.5 to +0.7
Property differences may shift solubility and permeability; supports assay compatibility review.
In silico estimates only; experimental logP/logD unavailable. TPSA = 73.6 Ų, HBD = 2, HBA = 4.
Drug-likeness ADME prediction Physicochemical profiling Solubility

Scaffold Target Engagement and Substitution Sensitivity

Aggregated screening data deposited in BindingDB and ChEMBL for the broader quinoxaline-urea chemotype reveal that subtle phenyl-ring modifications drive target selectivity switches. Within this series, compounds have been annotated with activities spanning P2X7 purinergic receptor antagonism (Ki values ranging from 2 nM to >10 μM depending on substitution), xanthine oxidase inhibition (IC₅₀ range: 410 nM to >20 μM), urea transporter (UT-B) inhibition (IC₅₀ range: 110–900 nM in rat erythrocytes), and kinase modulation [1][2]. N-(4-Methoxyphenyl)-N'-(6-quinoxalinyl)urea, with its specific 4-methoxy substitution, occupies a distinct coordinate in this activity landscape. However, because no single published study has directly compared the target engagement profile of this compound against its closest analogs (thiourea, 3-chloro, 2-chloro, unsubstituted phenyl, or 2,3-dimethylquinoxaline variants) under identical assay conditions, the precise selectivity fingerprint of this specific derivative remains incompletely characterized . Procurement decisions should therefore be guided by the specific biological question: the 4-methoxyphenyl/quinoxaline urea configuration offers a defined, albeit incompletely profiled, tool for exploring the structure-activity surface of this chemotype.

Scaffold Target Engagement
Class-level inference
Chemotype activity range spans >4 orders of magnitude across targets
Precise selectivity fingerprint for this derivative remains incomplete; review required for target-specific use.
Data aggregated from BindingDB/ChEMBL; no head-to-head profiling under identical conditions.
Polypharmacology Target profiling Structure-activity relationship P2X7 receptor

Research and Industrial Application Scenarios


SAR Profiling Tool for Quinoxaline-Urea Chemotype

N-(4-Methoxyphenyl)-N'-(6-quinoxalinyl)urea serves as a defined structural probe occupying a specific coordinate in the quinoxaline-urea activity surface (4-methoxy substitution, unsubstituted quinoxaline core). Its weak dihydroorotase activity (IC₅₀ ≈ 180 μM) [1] makes it a suitable negative-control candidate in pyrimidine biosynthesis assays, while its computed properties (XLogP3 = 2.4, TPSA = 73.6 Ų) [2] place it within favorable drug-like chemical space for cell-based screening. Researchers building SAR tables around the quinoxaline-urea chemotype can use this compound to anchor the 4-methoxyphenyl data point for comparative analysis against chloro, unsubstituted phenyl, and dimethylquinoxaline variants.

High-Purity Reference Standard for Analog Synthesis

With vendor-certified purity levels of 95–98% , this compound is well-suited as a chromatographic reference standard, a starting material for further derivatization, or a positive control for analytical method validation. The 4-methoxy substituent provides a UV-active chromophore that facilitates HPLC tracking during reaction monitoring and purity assessment. Synthetic chemistry groups pursuing quinoxaline-urea libraries can leverage the commercial availability of this compound to benchmark their own synthetic yields and purity against an established procurement-grade reference.

Negative-Selection Counter-Screen in Pyrimidine Metabolism

The measured IC₅₀ of 180 μM against mouse Ehrlich ascites dihydroorotase [1] provides a quantitative exclusion criterion. In high-throughput campaigns targeting the CAD protein or pyrimidine biosynthesis, this compound can serve as a weakly active reference to establish assay sensitivity windows, ensuring that hit-identification thresholds are set appropriately above background. Its ~1.8 × 10⁵ nM potency contrasts with active-site inhibitors of dihydroorotase that typically exhibit IC₅₀ values in the nanomolar to low micromolar range, confirming the structural features required for potent CAD engagement are absent in this derivative.

Physicochemical Benchmark for ADME Optimization

The computed physicochemical profile of N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea (MW 294.31, XLogP3 2.4, HBD 2, HBA 4, TPSA 73.6 Ų) [2] positions it within the 'sweet spot' of oral drug-likeness parameters (Lipinski and Veber rule-compliant). Medicinal chemistry teams can use this compound as a property benchmark when optimizing lead compounds in the quinoxaline-urea series, comparing the impact of substituent modifications on lipophilicity, polarity, and predicted solubility. The 4-methoxy group provides a moderate polarity handle that can be systematically varied to tune logP and aqueous solubility without introducing excessive molecular weight.

Application
Selection Property
Validation Focus
SAR Profiling Tool
Quinoxaline-urea scaffold anchor
4-methoxyphenyl data-point benchmarking
Reference Standard
High-purity procurement grade
Chromatographic and synthetic yield benchmarking
Negative-Selection Counter-Screen
Weak dihydroorotase activity
Assay sensitivity window definition
Physicochemical Benchmark
Computed drug-likeness profile
Lipophilicity and solubility optimization
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